molecular formula C14H17N3O4S2 B4625843 3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B4625843
M. Wt: 355.4 g/mol
InChI Key: JSUDFAJPYQIRQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves a variety of methods, including the reaction of 4-chloro-2-methylthio-5-pyrimidine-carbonitrile with ethyl mercaptoacetate in refluxing ethanol containing sodium carbonate, leading to the formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate (Santilli, Kim, & Wanser, 1971). This method demonstrates the versatility in synthesizing thieno[2,3-d]pyrimidine derivatives through displacement and acylation reactions.

Molecular Structure Analysis

Thieno[2,3-d]pyrimidines exhibit diverse molecular structures, where modifications at different positions on the core structure lead to compounds with varied biological activities. For instance, the introduction of different substituents through acylation of 4,6-diamino-2-mercaptopyrimidine results in a wide range of derivatives, indicating the structural flexibility and the potential for chemical diversity within this class (Podzigun, Pashkurov, Reznik, & Ivanov, 1980).

Chemical Reactions and Properties

The chemical reactions of thieno[2,3-d]pyrimidines involve nucleophilic substitutions, acylations, and cyclizations, demonstrating their reactive nature and the ability to form various chemical bonds. Acylation reactions, in particular, are crucial for introducing acyl groups at different nucleophilic centers of the molecule, resulting in significant modifications to its chemical properties (Podzigun et al., 1980).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility and melting points, are influenced by their molecular structure and substituents. These properties are critical for their application in various fields, including pharmaceuticals and materials science. However, specific data on the physical properties of 3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid are not readily available in the literature reviewed.

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidines, including their reactivity and stability, are determined by their molecular structure. The presence of functional groups such as mercapto, amino, and carboxylic acid groups plays a significant role in their chemical behavior, affecting their reactivity towards nucleophiles and electrophiles, as well as their potential for further chemical modifications (Podzigun et al., 1980).

Scientific Research Applications

Synthesis and Derivative Formation

Research has explored the synthesis of thieno[2,3-d]pyrimidine derivatives, focusing on methods to prepare esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. These derivatives are produced through reactions involving displacement and acylation processes, expanding to various substituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides. This demonstrates the compound's versatility in chemical synthesis and its potential as a precursor for more complex compounds (Santilli, Kim, & Wanser, 1971).

Acylation Reactions

Acylation of 4,6-diamino-2-mercaptopyrimidine and its salts with carboxylic acid chlorides has been studied, highlighting the compound's reactivity at various nucleophilic centers. This research underscores the compound's utility in producing a range of monoacylated derivatives, demonstrating its potential for creating diverse chemical structures with varying biological activities (Podzigun, Pashkurov, Reznik, & Ivanov, 1980).

Antimicrobial Activity

Further studies have investigated the antimicrobial properties of derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. This research demonstrates the compound's potential in antimicrobial applications, where specific derivatives have shown higher activity against certain strains of bacteria and fungi than reference drugs. Such findings indicate the potential for developing new antimicrobial agents from thieno[2,3-d]pyrimidine derivatives (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

properties

IUPAC Name

3-(hexanoylamino)-5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-3-4-5-6-8(18)16-17-12(19)9-7(2)10(13(20)21)23-11(9)15-14(17)22/h3-6H2,1-2H3,(H,15,22)(H,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUDFAJPYQIRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN1C(=O)C2=C(NC1=S)SC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hexanoylamino)-5-methyl-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
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3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
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3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
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3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
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3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

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